4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE
Description
4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE is an organic compound with the molecular formula C12H16O It is a derivative of benzene, featuring a methoxy group and a 3-methyl-3-butenyl group attached to the benzene ring
Properties
IUPAC Name |
1-methoxy-3-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)7-8-11-5-4-6-12(9-11)13-3/h4-6,9H,1,7-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFVXKWQROXFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342091 | |
| Record name | 1-Methoxy-3-(3-methyl-3-butenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40463-03-4 | |
| Record name | 1-Methoxy-3-(3-methyl-3-butenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 3-methyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE exerts its effects involves interactions with various molecular targets. For instance, in electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophiles, facilitating the formation of substituted products. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
1-Methoxy-3-methylbenzene: Lacks the 3-methyl-3-butenyl group, resulting in different chemical properties and reactivity.
3-Methoxy-1-methylbenzene: Similar structure but with different substituent positions, leading to variations in reactivity and applications.
1-Methoxy-4-(3-methyl-3-butenyl)benzene: Positional isomer with the 3-methyl-3-butenyl group at the para position, affecting its chemical behavior.
Uniqueness: 4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE is unique due to the presence of both a methoxy group and a 3-methyl-3-butenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
4-(3-Methoxyphenyl)-2-methyl-1-butene is an organic compound characterized by its unique structure, which includes a methoxy group and a 3-methyl-3-butenyl group attached to a benzene ring. This structural complexity imparts significant chemical properties that are relevant in various biological contexts, particularly in medicinal chemistry. Recent studies indicate its potential as an anticancer agent and its antioxidant and antimicrobial activities.
The molecular formula for this compound is . Its structure can be represented as follows:
Anticancer Potential
Research has shown that this compound exhibits significant cytotoxic activity against breast cancer cells. A molecular docking study indicated a binding free energy of -8.15 kcal/mol, which is more negative than that of tamoxifen (-7.00 kcal/mol), suggesting a strong interaction with estrogen receptor alpha (ERα) . This interaction implies that the compound may inhibit cancer cell proliferation through ERα modulation.
Antioxidant Activity
The compound has demonstrated antioxidant properties, particularly in scavenging reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The ability to scavenge free radicals was assessed using chemiluminescence assays, indicating its potential as an antioxidant agent .
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing effective inhibition at certain concentrations. The minimum inhibitory concentration (MIC) values indicate its potential application in food safety and preservation .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reaction : Utilizing starting materials such as methoxybenzaldehyde and appropriate alkylating agents under reflux conditions.
- Linker Mode Approach : This method involves the use of specific linkers to facilitate the formation of the compound during synthesis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methoxy-3-methylbenzene | Lacks the 3-methyl-3-butenyl group | Different chemical properties and reactivity |
| 3-Methoxy-1-methylbenzene | Similar structure but different substituent positions | Variations in reactivity and applications |
| 1-Methoxy-4-(3-methyl-3-butenyl)benzene | Positional isomer with the 3-methyl-3-butenyl group at para position | Affects its chemical behavior |
Case Studies
Research has highlighted the potential of this compound in various therapeutic applications:
- Breast Cancer Cell Lines : In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability, indicating its effectiveness as a cytotoxic agent against cancer cells .
- Antioxidant Efficacy : In a study assessing radical scavenging activity, the compound demonstrated a notable ability to reduce oxidative stress markers in cell cultures, supporting its role as an antioxidant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
